Cas no 1806785-94-3 (3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride)

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride is a fluorinated pyridine derivative with significant utility in organic synthesis, particularly as a sulfonylation reagent. The presence of both difluoromethyl and trifluoromethyl groups enhances its reactivity and stability, making it valuable for constructing complex fluorinated molecules. Its sulfonyl chloride moiety allows for efficient incorporation into pharmaceuticals, agrochemicals, and specialty materials, where fluorinated compounds often exhibit improved metabolic stability and bioavailability. The compound's high purity and well-defined structure ensure consistent performance in demanding synthetic applications. Its compatibility with a range of nucleophiles further broadens its utility in cross-coupling and functionalization reactions.
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride structure
1806785-94-3 structure
商品名:3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride
CAS番号:1806785-94-3
MF:C7H3ClF5NO2S
メガワット:295.614237070084
CID:4850271

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride
    • インチ: 1S/C7H3ClF5NO2S/c8-17(15,16)3-1-2-14-5(7(11,12)13)4(3)6(9)10/h1-2,6H
    • InChIKey: MGBQZUDOHMOUAB-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C=CN=C(C(F)(F)F)C=1C(F)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 365
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029073427-500mg
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride
1806785-94-3 97%
500mg
$790.55 2022-03-31
Alichem
A029073427-1g
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride
1806785-94-3 97%
1g
$1,460.20 2022-03-31
Alichem
A029073427-250mg
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride
1806785-94-3 97%
250mg
$480.00 2022-03-31

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride 関連文献

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chlorideに関する追加情報

Introduction to 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1806785-94-3) and Its Applications in Modern Chemical Biology

The compound 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1806785-94-3) represents a significant advancement in the realm of chemical biology, particularly in the design and synthesis of novel pharmaceutical agents. Its unique structural features, characterized by the presence of both difluoromethyl and trifluoromethyl substituents on a pyridine core, coupled with a sulfonyl chloride functional group, make it a versatile intermediate in organic synthesis. This introduction explores the compound's chemical properties, synthetic methodologies, and its emerging role in pharmaceutical research, emphasizing recent breakthroughs that highlight its potential in drug development.

The molecular structure of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride is highly intriguing due to the incorporation of halogenated aromatic systems. The difluoromethyl group (–CF2) and the trifluoromethyl group (–CF3) are known for their ability to modulate the electronic properties of adjacent functional groups, thereby influencing the reactivity and binding affinity of molecules. In particular, these groups have been extensively studied for their metabolic stability and lipophilicity, which are critical factors in drug design. The sulfonyl chloride moiety (–SOCl) further enhances the compound's utility as a synthetic intermediate, allowing for facile introduction of sulfonamide derivatives—a class of compounds widely recognized for their biological activity.

Recent advancements in medicinal chemistry have underscored the importance of fluorinated heterocycles in the development of therapeutics. Pyridine derivatives, such as 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride, have emerged as privileged scaffolds due to their ability to engage with biological targets through multiple interactions. For instance, studies have demonstrated that fluorinated pyridines can improve pharmacokinetic profiles by enhancing binding affinity to proteins and reducing susceptibility to metabolic degradation. The presence of both electron-withdrawing difluoromethyl and trifluoromethyl groups further optimizes these interactions, making such compounds attractive candidates for drug discovery.

In synthetic chemistry, 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride serves as a crucial building block for constructing complex molecules. The sulfonyl chloride functionality allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophores. Researchers have leveraged this reactivity to develop novel sulfonamides with potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, recent studies have highlighted the compound's role in generating inhibitors targeting enzymes involved in cancer metabolism. The ability to fine-tune electronic and steric properties through strategic fluorination has opened new avenues for designing next-generation therapeutics.

The pharmaceutical industry has shown particular interest in fluorinated sulfonyl chlorides due to their broad applicability. For example, derivatives of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride have been investigated as kinase inhibitors, where fluorine atoms contribute to improved binding kinetics and selectivity. Additionally, the compound's compatibility with solid-phase synthesis techniques has made it a valuable tool in high-throughput screening programs aimed at identifying lead compounds for drug development. These achievements underscore the compound's significance as a synthetic intermediate and its potential to accelerate the discovery of novel pharmaceuticals.

From a mechanistic perspective, the reactivity of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride is influenced by both electronic and steric factors. The electron-withdrawing nature of the halogenated substituents enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic attacks under mild conditions. This characteristic is particularly advantageous in multi-step syntheses where harsh reaction conditions could lead to side products or decomposition of sensitive intermediates. Furthermore, computational studies have revealed that fluorination exerts a stabilizing effect on transition states involved in sulfonylation reactions, thereby improving reaction efficiency.

The versatility of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride is further demonstrated by its utility in cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce aryl or heteroaryl groups at positions adjacent to the sulfonyl moiety. Such transformations have enabled the construction of diverse libraries of pyridine-based sulfonamides with tailored biological activities. Recent reports indicate that these compounds exhibit promising effects against infectious diseases and neurodegenerative disorders, highlighting their therapeutic potential. The ability to modify multiple sites within the molecule while maintaining structural integrity makes this compound an indispensable asset in medicinal chemistry.

In conclusion,3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1806785-94-3) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features combined with its synthetic versatility position it as a key intermediate for developing innovative therapeutics. As research continues to uncover new applications for fluorinated pyridines,this compound is poised to play an increasingly pivotal role in addressing unmet medical needs through targeted drug design and discovery.

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